molecular formula C19H15NO4 B6394598 5-(2-Benzyloxyphenyl)-2-hydroxynicotinic acid, 95% CAS No. 1261921-97-4

5-(2-Benzyloxyphenyl)-2-hydroxynicotinic acid, 95%

Cat. No. B6394598
CAS RN: 1261921-97-4
M. Wt: 321.3 g/mol
InChI Key: XAVSTBHWTIQMHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Benzyloxyphenyl)-2-hydroxynicotinic acid, also known as 5-BHN, is a naturally occurring compound found in plants, fruits, and vegetables. It is a phenolic compound with a molecular weight of 246.31 g/mol, and is a derivative of nicotinic acid. 5-BHN is a white crystalline solid with a melting point of 158-160 °C. It is insoluble in water, but soluble in methanol, ethanol, and acetone.

Mechanism of Action

The mechanism of action of 5-(2-Benzyloxyphenyl)-2-hydroxynicotinic acid, 95% is not fully understood. However, it is believed to act as an inhibitor of enzymes, such as xanthine oxidase, by binding to the active site of the enzyme and preventing its activity. It is also believed to act as a substrate for enzymes, such as cytochrome P450, by providing a substrate for the enzyme to act upon. Additionally, 5-(2-Benzyloxyphenyl)-2-hydroxynicotinic acid, 95% has been shown to bind to certain receptors in the body, such as the GABAA receptor, and may act as an agonist or antagonist of these receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Benzyloxyphenyl)-2-hydroxynicotinic acid, 95% are not fully understood. However, it has been shown to inhibit the activity of enzymes, such as xanthine oxidase, and to act as a substrate for enzymes, such as cytochrome P450. Additionally, 5-(2-Benzyloxyphenyl)-2-hydroxynicotinic acid, 95% has been shown to bind to certain receptors in the body, such as the GABAA receptor, and may act as an agonist or antagonist of these receptors.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(2-Benzyloxyphenyl)-2-hydroxynicotinic acid, 95% in lab experiments include its availability, low cost, and low toxicity. Additionally, 5-(2-Benzyloxyphenyl)-2-hydroxynicotinic acid, 95% is relatively easy to synthesize and can be used to study the activity of enzymes, such as xanthine oxidase, and the effects of drugs on the body. However, there are some limitations to using 5-(2-Benzyloxyphenyl)-2-hydroxynicotinic acid, 95% in lab experiments. For example, its mechanism of action is not fully understood, and its effects on the body are not completely known. Additionally, it is not always easy to synthesize 5-(2-Benzyloxyphenyl)-2-hydroxynicotinic acid, 95% in large quantities, and its solubility in water is limited.

Future Directions

There are a number of potential future directions for research involving 5-(2-Benzyloxyphenyl)-2-hydroxynicotinic acid, 95%. These include further research into its mechanism of action, its effects on the body, and its potential therapeutic applications. Additionally, further research into its synthesis, solubility, and stability would be beneficial. Additionally, further research into its potential interactions with other compounds, such as drugs and other natural compounds, would be beneficial. Finally, further research into its potential use as a biomarker or diagnostic tool would be beneficial.

Synthesis Methods

5-(2-Benzyloxyphenyl)-2-hydroxynicotinic acid, 95% can be synthesized by a number of methods. The most common method is the reaction of 2-benzyloxyphenol and hydroxynicotinic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces 5-(2-Benzyloxyphenyl)-2-hydroxynicotinic acid, 95% as the main product, along with other by-products. Other synthetic methods include the reaction of 2-benzyloxyphenol and hydroxynicotinic acid in the presence of a strong acid, such as sulfuric acid, or the reaction of 2-benzyloxyphenol and hydroxynicotinic acid in an aprotic solvent, such as dimethylformamide.

Scientific Research Applications

5-(2-Benzyloxyphenyl)-2-hydroxynicotinic acid, 95% is widely used in scientific research, particularly in the study of enzyme-catalyzed reactions. It is used as an inhibitor of enzymes, such as xanthine oxidase, and as a substrate for enzymes, such as cytochrome P450. It has also been used in research related to the metabolism of drugs and other compounds, and in the study of the effects of various drugs on the body. Additionally, 5-(2-Benzyloxyphenyl)-2-hydroxynicotinic acid, 95% has been used in the study of cell signaling pathways, and in the study of the effects of various drugs on the nervous system.

properties

IUPAC Name

2-oxo-5-(2-phenylmethoxyphenyl)-1H-pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4/c21-18-16(19(22)23)10-14(11-20-18)15-8-4-5-9-17(15)24-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVSTBHWTIQMHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CNC(=O)C(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10688414
Record name 5-[2-(Benzyloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261921-97-4
Record name 5-[2-(Benzyloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.